

Glycyclamide industrial production safety considerations

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Compound Focus: Glycyclamide

CAS No.: 664-95-9

Cat. No.: S529045

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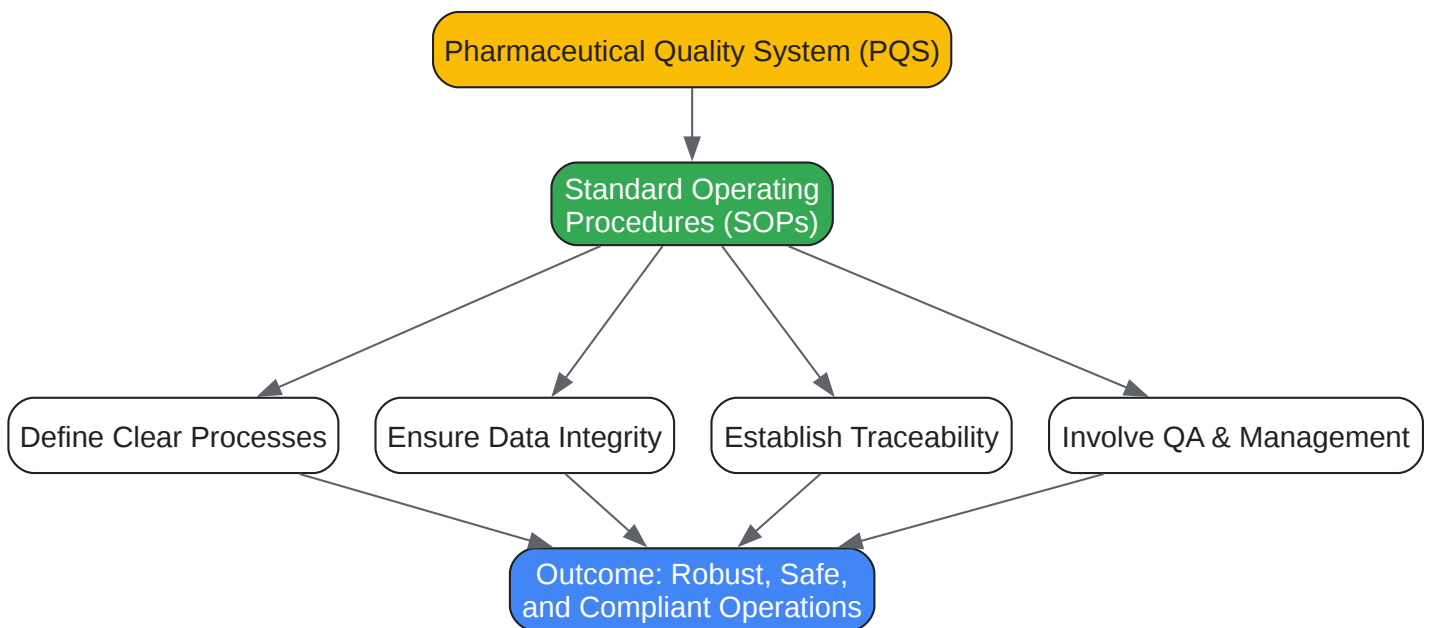
Glycyclamide: Substance Identification

The table below summarizes the basic identifying information for **glycyclamide**, which is crucial for any safety assessment.

| Property | Description |
|-------------------|---|
| CAS Number | 664-95-9 [1] |
| IUPAC Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea [1] |
| Molecular Formula | C ₁₄ H ₂₀ N ₂ O ₃ S [1] |
| Other Names | Glycyclamide; Tolnidamine; Tolcyclamide; Agliral; Cychloral [1] |
| Melting Point | 174-176 °C [1] |
| Water Solubility | 18.36 mg/L (at 37 °C) [1] |
| Therapeutic Class | Antidiabetic / Sulfonylurea [1] |

General Industrial Safety Framework

For industrial production, safety is governed by a robust **Pharmaceutical Quality System (PQS)**. The core of this system is documented **Standard Operating Procedures (SOPs)** [2]. The following workflow outlines the key principles for establishing and maintaining safety through SOPs.



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The principles in the diagram can be broken down as follows [2]:

- **Define Clear Processes:** SOPs must provide detailed, step-by-step instructions to ensure tasks are performed consistently and correctly, minimizing the risk of human error.
- **Ensure Data Integrity:** SOPs must outline protocols for accurate data recording, secure access controls, and maintaining audit trails to guarantee data is reliable and tamper-proof.
- **Establish Traceability:** Procedures must include version control, cross-referencing to related documents, and a formal change control process to track all modifications.
- **Involve QA & Management:** Quality Assurance must review all SOPs for accuracy and compliance, while senior management must champion a culture of quality and provide necessary resources.

Frequently Asked Questions (FAQs) on Safety & SOPs

- **Why are SOPs non-negotiable in pharmaceutical production?** Improvising or deviating from established methods can have serious consequences, leading to non-compliance with international Good Practices (GxP), product failure, or safety incidents [2].
- **Who is responsible for creating and reviewing SOPs?** The author should be a person who performs the task or has deep knowledge of it. The reviewer is typically the Quality Assurance (QA) department, which ensures accuracy and compliance. Senior management is ultimately responsible for supporting the SOP system [2].
- **How can we make SOPs effective and easy to follow?** Avoid excessive complexity. Use simple language, incorporate visual aids like photos and flowcharts, and test the SOP with the personnel who will use it to identify unclear steps before finalizing [2].
- **What is the focus during a regulatory inspection?** Inspectors verify that SOPs are readily available, well-documented, and, most importantly, that employees follow them consistently and as specified [2].

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References

1. Cas 664-95-9, glycyclamide [lookchem.com]
2. Guidance for Preparing Standard Operating Procedures ... [acrpnet.org]

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